molecular formula C8H7BrN2 B2688178 3-Bromo-4-methylpyrazolo[1,5-A]pyridine CAS No. 1824298-53-4

3-Bromo-4-methylpyrazolo[1,5-A]pyridine

Cat. No.: B2688178
CAS No.: 1824298-53-4
M. Wt: 211.062
InChI Key: FCOSEILDYRPSKK-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyrazolo[1,5-A]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring system.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylpyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

3-Bromo-4-methylpyrazolo[1,5-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in cell proliferation and survival. Its effects are mediated through binding to active sites on target proteins, leading to alterations in their activity and downstream signaling events.

Comparison with Similar Compounds

  • 3-Bromo-6-methylpyrazolo[1,5-A]pyridine
  • 4-Aminopyrazolo[3,4-d]pyrimidine
  • Pyrazolo[1,5-a]pyrimidines

Comparison: 3-Bromo-4-methylpyrazolo[1,5-A]pyridine is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

3-bromo-4-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-2-4-11-8(6)7(9)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOSEILDYRPSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824298-53-4
Record name 3-bromo-4-methylpyrazolo[1,5-a]pyridine
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